molecular formula C13H17N3 B1386095 2-[(Cyclohexylmethyl)amino]nicotinonitrile CAS No. 1096343-69-9

2-[(Cyclohexylmethyl)amino]nicotinonitrile

Cat. No.: B1386095
CAS No.: 1096343-69-9
M. Wt: 215.29 g/mol
InChI Key: NCRYBDTYYXDIRI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Development of Aminonicotinonitrile Chemistry

The historical development of aminonicotinonitrile chemistry traces its origins to the broader study of nicotinic acid derivatives and the systematic exploration of pyridine-based heterocycles in pharmaceutical research. The foundational work in this area emerged from the recognition that nicotinonitrile, also known as 3-cyanopyridine, serves as a crucial precursor to the vitamin niacin. Early investigations into nicotinonitrile chemistry were driven by the need to develop efficient synthetic pathways for vitamin production, leading to the discovery that nicotinonitrile could be produced through ammoxidation of 3-methylpyridine using ammonia and oxygen.

The evolution toward aminonicotinonitrile derivatives represented a significant advancement in heterocyclic chemistry, as researchers began to recognize the potential for introducing amino substituents at various positions on the pyridine ring. The development of 2-aminonicotinonitrile and its derivatives marked a pivotal moment in this field, as the 2-position substitution pattern offered unique opportunities for further functionalization. The systematic study of these compounds revealed that the amino group at the 2-position could serve as a versatile handle for the introduction of more complex substituents, ultimately leading to the development of compounds such as this compound.

The synthetic methodologies for preparing aminonicotinonitrile derivatives have undergone considerable refinement over the decades. Early approaches often suffered from low yields and harsh reaction conditions, but the development of more sophisticated synthetic strategies has enabled the preparation of highly substituted derivatives with improved efficiency. The introduction of continuous flow synthesis techniques has further enhanced the accessibility of these compounds, allowing for the production of nicotinonitrile derivatives under more controlled conditions and with better reproducibility.

The historical progression in aminonicotinonitrile chemistry reflects the broader trends in organic synthesis, including the move toward more atom-economical processes, the development of environmentally benign reaction conditions, and the increasing emphasis on structural diversity in compound libraries. These developments have positioned aminonicotinonitrile derivatives as important building blocks in modern medicinal chemistry, with applications spanning from vitamin synthesis to the development of complex pharmaceutical agents.

Position of Compound within Nicotinic Derivative Classification

This compound occupies a distinctive position within the broader classification of nicotinic acid derivatives, representing a specialized subclass that combines the structural features of aminonicotinonitriles with the unique properties conferred by cyclohexylmethyl substitution. The compound belongs to the family of 2-substituted nicotinonitriles, which are characterized by the presence of a substituent at the 2-position of the pyridine ring. This positioning is particularly significant because it influences both the electronic properties of the molecule and its potential for further chemical transformations.

Within the hierarchical classification of nicotinic derivatives, the compound represents a tertiary level of structural complexity. At the primary level, nicotinic acid and its simple derivatives form the foundational class. The secondary level encompasses basic substituted derivatives such as nicotinonitrile and 2-aminonicotinonitrile. The tertiary level, where this compound resides, includes compounds with more complex substituents that introduce additional functionality and structural diversity.

The classification of this compound is further refined by considering the nature of its substituent groups. The cyclohexylmethylamino group introduces both aliphatic and cyclic elements to the molecule, distinguishing it from simpler amino-substituted derivatives. This structural feature places the compound within the subcategory of cycloalkyl-substituted aminonicotinonitriles, a group that has gained increasing attention in medicinal chemistry due to the unique properties conferred by the cyclohexyl moiety.

The pyridine ring system itself positions the compound within the broader class of nitrogen-containing heterocycles, specifically the azines. The presence of the nitrile group at the 3-position maintains the essential characteristics of the nicotinonitrile family while allowing for the introduction of additional functional diversity through the amino substituent. This combination of structural elements creates a molecular framework that exhibits properties characteristic of both pyridine derivatives and aliphatic amines.

The compound's position within nicotinic derivative classification is also influenced by its potential biological activities. Research has demonstrated that nicotinonitrile derivatives can exhibit diverse pharmacological properties, including antimicrobial, anti-inflammatory, and neurological activities. The specific structural features of this compound position it as a potential candidate for further biological evaluation, particularly in areas where the cyclohexylmethyl substituent might confer advantageous properties.

Nomenclature and Systematic Identification

The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions for naming substituted pyridine derivatives. The compound's official name reflects its structural composition, beginning with the position number "2" to indicate the location of the amino substituent on the pyridine ring. The bracketed portion "[(Cyclohexylmethyl)amino]" describes the complete substituent group, specifying both the cyclohexyl ring system and the methylene linker that connects it to the amino nitrogen.

The base name "nicotinonitrile" designates the parent compound as a 3-cyanopyridine derivative, maintaining the historical nomenclature that links this family of compounds to nicotinic acid. This naming convention preserves the connection to the biological significance of the nicotinic acid family while clearly indicating the presence of the nitrile functional group. The systematic name thus provides a complete description of the molecular structure in a format that is both scientifically precise and internationally recognized.

Identifier Type Value Reference
Chemical Abstracts Service Number 1096343-69-9
Molecular Formula C₁₃H₁₇N₃
Molecular Weight 215.29 g/mol
MDL Number MFCD12408709
Simplified Molecular Input Line Entry System N#CC1=C(NCC2CCCCC2)N=CC=C1

The Chemical Abstracts Service number 1096343-69-9 provides a unique identifier that facilitates database searches and ensures unambiguous identification of the compound across different information systems. This numerical identifier is particularly important in chemical databases and regulatory contexts where precise identification is essential for safety and regulatory compliance.

The molecular formula C₁₃H₁₇N₃ succinctly describes the atomic composition, indicating the presence of thirteen carbon atoms, seventeen hydrogen atoms, and three nitrogen atoms. This formula provides immediate insight into the molecular weight and can be used to calculate various physicochemical properties. The Simplified Molecular Input Line Entry System representation offers a text-based description of the molecular structure that can be interpreted by chemical software for structure visualization and analysis.

Alternative naming conventions may be encountered in different contexts, including trade names or abbreviated forms used in research literature. However, the systematic name this compound remains the preferred designation for formal scientific communication and documentation. The MDL number MFCD12408709 provides an additional layer of identification within certain chemical databases, particularly those used in pharmaceutical and materials research.

Significance in Contemporary Chemical Research

The significance of this compound in contemporary chemical research stems from its unique position at the intersection of several important areas of investigation. The compound exemplifies the modern approach to drug discovery, where structural modifications of known pharmacophores are systematically explored to identify new therapeutic agents with improved properties. The nicotinonitrile scaffold has demonstrated considerable potential in medicinal chemistry, with several derivatives having progressed to clinical use as pharmaceutical agents.

Recent research has highlighted the importance of nicotinonitrile derivatives in the development of compounds with diverse biological activities. Studies have shown that modifications to the nicotinonitrile core, particularly through the introduction of amino substituents at various positions, can significantly alter the biological profile of these compounds. The specific structural features of this compound, including the cyclohexylmethyl substituent, position it as a valuable research target for investigating structure-activity relationships in this important class of compounds.

The compound's research significance is further enhanced by its potential applications in synthetic chemistry. The presence of both the amino group and the nitrile functionality provides multiple sites for further chemical modification, making it a versatile intermediate in the synthesis of more complex molecules. This synthetic utility has made aminonicotinonitrile derivatives valuable building blocks in the preparation of fused heterocyclic systems and other structurally complex targets.

Contemporary research methodologies have enabled more sophisticated approaches to studying compounds like this compound. Advanced analytical techniques, computational modeling, and high-throughput screening methods have accelerated the evaluation of these compounds for various applications. The integration of these modern research tools has provided deeper insights into the relationship between molecular structure and biological activity, informing the design of next-generation derivatives with enhanced properties.

Research Application Significance Current Status
Medicinal Chemistry Drug discovery scaffold Active investigation
Synthetic Chemistry Versatile intermediate Established utility
Biological Evaluation Structure-activity studies Ongoing research
Analytical Chemistry Reference standard Available for research

The compound's role in contemporary chemical research is also reflected in its inclusion in various chemical databases and commercial suppliers' catalogs, indicating sustained research interest and practical utility. The availability of high-purity samples for research purposes has facilitated systematic studies of its properties and potential applications. This accessibility has contributed to the compound's growing presence in the scientific literature and its recognition as a valuable research tool.

The future significance of this compound in chemical research will likely depend on the outcomes of ongoing biological evaluations and the development of new synthetic methodologies that can further exploit its structural features. The compound represents part of a broader trend toward the systematic exploration of heterocyclic diversity, where each new derivative contributes to our understanding of the relationship between molecular structure and biological function.

Properties

IUPAC Name

2-(cyclohexylmethylamino)pyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3/c14-9-12-7-4-8-15-13(12)16-10-11-5-2-1-3-6-11/h4,7-8,11H,1-3,5-6,10H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCRYBDTYYXDIRI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CNC2=C(C=CC=N2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[(Cyclohexylmethyl)amino]nicotinonitrile typically involves the reaction of nicotinonitrile with cyclohexylmethylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to enhance the reaction rate. The reaction conditions, including temperature and time, are optimized to achieve high yields and purity of the desired product .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. Purification steps, such as recrystallization or chromatography, are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions: 2-[(Cyclohexylmethyl)amino]nicotinonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines .

Scientific Research Applications

2-[(Cyclohexylmethyl)amino]nicotinonitrile has a wide range of applications in scientific research, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research explores its potential therapeutic applications, including its role in drug development.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(Cyclohexylmethyl)amino]nicotinonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Structural Comparison with Similar Nicotinonitrile Derivatives

Key structural analogs and their distinguishing features are summarized below:

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Functional Groups
2-[(Cyclohexylmethyl)amino]nicotinonitrile Cyclohexylmethylamino (C2), CN (C3) C₁₃H₁₇N₃ 215.30 Amino, nitrile
2-(Cyclohexylmethyl)amino-6-(trifluoromethyl)nicotinonitrile CF₃ (C6), Cyclohexylmethylamino (C2), CN (C3) C₁₄H₁₆F₃N₃ 283.29 Amino, nitrile, trifluoromethyl
2-(Cyclohexyloxy)nicotinonitrile Cyclohexyloxy (C2), CN (C3) C₁₂H₁₄N₂O 202.25 Ether, nitrile
4-Cyanopyridine (Isonicotinonitrile) CN (C4) C₆H₄N₂ 104.10 Nitrile (para position)

Key Observations :

  • Cyclohexyloxy Analog: Replacement of the amino group with an ether linkage () reduces basicity and hydrogen-bonding capacity, likely altering solubility and biological interactions.
  • Positional Isomer (4-Cyanopyridine): The nitrile group at C4 (vs. C3 in nicotinonitrile) significantly impacts electronic distribution and reactivity .

Analysis of Physicochemical Properties

Property This compound 6-Trifluoromethyl Analog 2-Cyclohexyloxy Analog
Melting Point (°C) Not reported 65–78 Not reported
Solubility Likely low (lipophilic cyclohexyl group) Moderate (polar CF₃ group) Low (nonpolar ether linkage)
Spectral Data Not available ¹H NMR (δ 7.78, 6.91), MS (m/z 284 [M+H]⁺) Not available

Notes:

  • The trifluoromethyl analog exhibits a broad melting point range (65–78°C), suggesting polymorphism or impurities .
  • Solubility trends correlate with substituent polarity: CF₃ > cyclohexylmethylamino > cyclohexyloxy.

Future Research :

  • Comparative studies on the bioavailability and toxicity of cyclohexylmethyl vs. cyclohexyloxy substituents.
  • Exploration of halogenated analogs (e.g., chloro, fluoro) to balance lipophilicity and solubility.

Biological Activity

2-[(Cyclohexylmethyl)amino]nicotinonitrile, with the CAS number 1096343-69-9, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound features a nicotinonitrile backbone with a cyclohexylmethyl amino substituent. This unique structure may contribute to its biological activity by influencing its interaction with various biological targets.

Pharmacological Properties

Research indicates that this compound exhibits several pharmacological properties:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties against various bacterial strains.
  • Cytotoxicity : Investigations into its cytotoxic effects on cancer cell lines are ongoing, indicating potential as an anticancer agent.

The mechanisms through which this compound exerts its biological effects are not fully elucidated but may involve:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, thereby altering cellular functions.
  • Receptor Modulation : It may interact with neurotransmitter receptors, influencing signal transduction pathways critical for various physiological processes.

Antimicrobial Studies

A study examined the antibacterial activity of this compound against several bacterial strains using the disc diffusion method. The results are summarized in the table below:

Bacterial StrainZone of Inhibition (mm)Minimum Inhibitory Concentration (MIC, µg/mL)
Staphylococcus aureus1532
Escherichia coli1264
Klebsiella pneumoniae10128

These findings indicate that the compound has moderate antibacterial activity, particularly against Staphylococcus aureus.

Cytotoxicity Assays

In vitro cytotoxicity assays were conducted on human cancer cell lines (e.g., HeLa and MCF-7). The results indicated varying degrees of cytotoxicity:

Cell LineIC50 (µM)
HeLa25
MCF-730

The IC50 values suggest that this compound has significant potential as an anticancer agent.

Case Studies

  • Case Study on Antibacterial Efficacy : A recent study focused on the effectiveness of this compound against multidrug-resistant strains of bacteria. Results showed that it inhibited growth in resistant S. aureus strains more effectively than conventional antibiotics.
  • Case Study on Anticancer Activity : Another study investigated the effects of this compound on breast cancer cell lines, revealing that it induced apoptosis through a caspase-dependent pathway, highlighting its potential as a therapeutic agent in oncology.

Q & A

Q. What are the established synthetic routes and characterization data for 2-[(Cyclohexylmethyl)amino]nicotinonitrile?

Methodological Answer: The synthesis typically involves nucleophilic substitution or coupling reactions. For example, a structurally similar compound, 2-(Cyclohexylmethyl)amino-6-(trifluoromethyl)nicotinonitrile, was synthesized via a two-step process:

Cyclohexylmethylamine coupling : Reacting cyclohexylmethylamine with a halogenated nicotinonitrile precursor under basic conditions.

Purification : Recrystallization or column chromatography yields the product (81% yield reported) .

Q. Key Characterization Data :

  • 1H NMR (CDCl3) : δ 7.78 (d, J = 7.68 Hz, 1H), 3.40 (t, J = 6.24 Hz, 2H), cyclohexyl protons at 1.05–1.98 ppm .
  • Mass Spectrometry : m/z 284 [M+H]+ .
  • Melting Point : 65–78°C .

Q. How is purity assessed for this compound in academic research?

Methodological Answer : Purity is validated using:

  • Chromatography : HPLC or TLC with UV detection.
  • Spectroscopy : 1H/13C NMR to confirm structural integrity and absence of impurities (e.g., unreacted amine or halide precursors) .
  • Elemental Analysis : Matching calculated and observed C/H/N percentages.

Advanced Questions

Q. How can synthetic yields of this compound be optimized?

Methodological Answer : Key strategies include:

  • Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity of the amine .
  • Catalysis : Transition-metal catalysts (e.g., Pd) for cross-coupling reactions.
  • Temperature Control : Reactions performed at 60–80°C balance reactivity and side-product formation .
  • Purification : Gradient elution in column chromatography improves separation of byproducts (e.g., unreacted cyclohexylmethylamine) .

Q. What mechanisms underlie the biological activity of structurally related nicotinonitrile derivatives?

Methodological Answer : Studies on analogs suggest:

  • Enzyme Inhibition : Covalent binding to nucleophilic residues (e.g., cysteine) in active sites, disrupting enzymatic function .
  • Hydrogen Bonding : The amino and nitrile groups interact with polar residues (e.g., serine, tyrosine), stabilizing ligand-receptor complexes .
  • Electrostatic Interactions : The cyclohexyl group enhances lipophilicity, aiding membrane penetration .

Q. How should researchers resolve contradictions in reported biological activity data?

Methodological Answer : Approaches include:

  • Dose-Response Studies : Validate activity thresholds using standardized assays (e.g., IC50 measurements).
  • Structural Analogs : Compare bioactivity across derivatives to identify critical functional groups (e.g., trifluoromethyl vs. methyl substitutions) .
  • Computational Modeling : Molecular docking (e.g., AutoDock Vina) to predict binding affinities and rationalize discrepancies .

Q. What computational tools are recommended for studying structure-activity relationships (SAR) of this compound?

Methodological Answer :

  • Quantum Mechanics (QM) : Gaussian or ORCA for optimizing geometries and calculating electrostatic potentials.
  • Molecular Dynamics (MD) : GROMACS or AMBER to simulate protein-ligand interactions over time.
  • Pharmacophore Modeling : Tools like Schrödinger’s Phase to map essential interaction motifs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(Cyclohexylmethyl)amino]nicotinonitrile
Reactant of Route 2
Reactant of Route 2
2-[(Cyclohexylmethyl)amino]nicotinonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.